molecular formula C21H27NO6 B11161180 6-({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid

6-({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid

Cat. No.: B11161180
M. Wt: 389.4 g/mol
InChI Key: OOVGZGABOJYMCZ-UHFFFAOYSA-N
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Description

6-({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid is a synthetic organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid typically involves multiple steps. One common route includes the reaction of 3,4,8-trimethyl-2-oxo-2H-chromen-7-ol with propanoic acid derivatives under specific conditions to form an intermediate. This intermediate is then reacted with hexanoic acid derivatives to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

6-({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

6-({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its hexanoic acid moiety, in particular, may enhance its solubility and bioavailability compared to similar compounds .

Biological Activity

The compound 6-({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid is a derivative of coumarin and has garnered interest due to its potential biological activities. This article aims to summarize the available data regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a hexanoic acid moiety linked to a coumarin derivative. The molecular formula is C17H22O5C_{17}H_{22}O_5, and it has a molecular weight of approximately 306.36 g/mol.

PropertyValue
Molecular FormulaC₁₇H₂₂O₅
Molecular Weight306.36 g/mol
CAS NumberNot specified

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

Coumarins have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition may contribute to their therapeutic potential in inflammatory diseases.

Antimicrobial Properties

Some studies suggest that derivatives of coumarin possess antimicrobial activity against various pathogens, including bacteria and fungi. This activity may be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anticancer Potential

Preliminary studies have indicated that certain coumarin derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. This suggests a potential role in cancer therapy.

Study on Antioxidant Activity

A study evaluating the antioxidant capacity of various coumarin derivatives found that compounds similar to this compound effectively reduced lipid peroxidation in vitro. The results indicated a significant decrease in malondialdehyde levels, highlighting their protective effects against oxidative damage.

Research on Anti-inflammatory Effects

In an experimental model of inflammation induced by carrageenan, the administration of coumarin derivatives resulted in a marked reduction in paw edema compared to control groups. The study concluded that these compounds could serve as potential anti-inflammatory agents.

Antimicrobial Efficacy Study

A screening of various coumarin derivatives against common bacterial strains revealed that certain compounds exhibited significant inhibitory effects on the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating promising antimicrobial properties.

Properties

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

6-[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxypropanoylamino]hexanoic acid

InChI

InChI=1S/C21H27NO6/c1-12-13(2)21(26)28-19-14(3)17(10-9-16(12)19)27-15(4)20(25)22-11-7-5-6-8-18(23)24/h9-10,15H,5-8,11H2,1-4H3,(H,22,25)(H,23,24)

InChI Key

OOVGZGABOJYMCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCCCCCC(=O)O)C

Origin of Product

United States

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